molecular formula C16H22N8O B2666299 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperazine-1-carboxamide CAS No. 1795458-00-2

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperazine-1-carboxamide

Cat. No. B2666299
CAS RN: 1795458-00-2
M. Wt: 342.407
InChI Key: PRUCOCFYJNARGV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, and a piperazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound contains a pyrimidine ring and a 1,2,4-triazole ring, both of which are aromatic and contribute to the stability of the molecule. The piperazine ring is a saturated heterocycle and may contribute to the solubility of the compound .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitrogen atoms in the triazole and pyrimidine rings could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar triazole and pyrimidine rings could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The 1,2,3-triazole ring system in this compound has been synthesized via copper-catalyzed click reactions. Triazoles are known for their diverse biological activities, including antibacterial, antimalarial, and antiviral effects . Researchers have explored its potential as an antimicrobial agent, particularly against bacterial and fungal pathogens. Further studies could elucidate its mechanism of action and optimize its efficacy.

Drug Discovery for Alzheimer’s Disease

Alzheimer’s disease (AD) is characterized by memory loss and cognitive impairment. The compound’s interaction with acetylcholinesterase (AChE), a key enzyme involved in AD, has been investigated. AChE hydrolyzes acetylcholine, a neurotransmitter crucial for cholinergic synapses in the central and peripheral nervous systems. Computational studies predict its binding affinity to AChE, making it a candidate for developing new therapeutic options against neurodegeneration .

Bioactivity Against Mycobacteria

Simplified analogs containing 3-nitro-1,2,4-triazole moieties have shown promise as antimycobacterial agents. While the specific compound mentioned here differs slightly, exploring its activity against mycobacterial strains could be worthwhile .

Bioactive Heterocyclic Compounds

Benzimidazoles, a class of bioactive heterocyclic compounds, exhibit a wide range of biological activities. Although not directly related to the compound, understanding its structural similarities and potential bioactivity within this context may provide insights .

properties

IUPAC Name

N-cyclopentyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c25-16(21-13-3-1-2-4-13)23-7-5-22(6-8-23)14-9-15(19-11-18-14)24-12-17-10-20-24/h9-13H,1-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUCOCFYJNARGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperazine-1-carboxamide

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